5-Hydroxy-2-iodo-N,N-dimethylbenzamide
Description
5-Hydroxy-2-iodo-N,N-dimethylbenzamide is a substituted benzamide derivative characterized by a hydroxy group at the 5-position, an iodo substituent at the 2-position, and a dimethylamide functional group. The presence of both electron-withdrawing (iodo) and electron-donating (hydroxy) groups on the aromatic ring may influence its electronic properties, solubility, and reactivity in metal-catalyzed reactions or biological systems .
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H10INO2/c1-11(2)9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,1-2H3 |
InChI Key |
KRQSGZCDKJNHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide typically involves the iodination of a precursor compound followed by the introduction of the dimethylbenzamide group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to form a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-Hydroxy-2-iodobenzaldehyde.
Reduction: Formation of 5-Hydroxy-2-hydro-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-2-iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The dimethylbenzamide moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated molecular weight based on formula C₉H₁₀INO₂.
Key Observations:
Halogen Effects : The iodo substituent in the target compound increases molecular weight and polarizability compared to chloro analogs (e.g., 5-Chloro-N,2-dihydroxybenzamide). Iodo groups typically enhance lipophilicity (logP) and may influence binding affinity in biological systems .
Hydroxy vs. However, amino groups (as in 5-Amino-2-methoxy-N,N-dimethylbenzamide) can increase basicity and reactivity in nucleophilic reactions .
Amide Substitution : The N,N-dimethylamide group reduces rotational barriers about the C–N bond compared to unsubstituted amides, as shown in studies on N,N-dimethylbenzamide derivatives . This flexibility may enhance conformational adaptability in catalytic or receptor-binding applications.
Spectroscopic and Chromatographic Behavior
Table 2: Spectroscopic and Chromatographic Data
*Predicted lower rotational barrier due to steric and electronic effects of substituents .
Discussion:
- NMR Shifts : The carbonyl ¹³C NMR chemical shift in N,N-dimethylbenzamide (~168.5 ppm) is influenced by solvent polarity and substituent effects. The hydroxy and iodo groups in the target compound may further deshield the carbonyl carbon, though specific data are lacking .
- Chromatographic Retention : Alkylamide substituents (e.g., N,N-dimethyl) significantly reduce retention indices in gas chromatography compared to primary amides, as demonstrated for N,N-dimethylbenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
